N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
N-[(2E)-3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a structurally complex heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group. The 4-fluorobenzyl substituent at position 3 and the phenylacetamide moiety at position 2 contribute to its unique electronic and steric properties. Characterization via IR and NMR spectroscopy is critical for confirming structural features, particularly the absence of C=O bands (indicative of tautomerism) and the presence of sulfonyl and fluorinated aromatic groups .
Properties
Molecular Formula |
C20H19FN2O3S2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C20H19FN2O3S2/c21-16-8-6-15(7-9-16)11-23-17-12-28(25,26)13-18(17)27-20(23)22-19(24)10-14-4-2-1-3-5-14/h1-9,17-18H,10-13H2 |
InChI Key |
GUMHUIILVRVSRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions. The fluorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the phenylacetamide moiety through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cancer, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzyl and Acetamide Moieties
The target compound’s closest analogs differ in substituent positioning and functional groups:
- N-[(2E)-3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide (): Replaces the phenyl group in the acetamide with a 4-methoxyphenyl.
- N-[(2E)-3-(2,4-Difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide (): Features a 2,4-difluorophenyl group instead of 4-fluorobenzyl and a 4-fluorophenylacetamide. The additional fluorine atom may enhance lipophilicity and influence binding affinity in biological systems .
Table 1: Structural and Molecular Comparison
Heterocyclic Core Modifications
- Triazole-thiones (): Replace the tetrahydrothieno[3,4-d][1,3]thiazole core with 1,2,4-triazole-thiones. These compounds exhibit tautomerism (thione vs. thiol forms), impacting reactivity and intermolecular interactions like hydrogen bonding .
Biological Activity
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d][1,3]thiazole core with a 4-fluorobenzyl substituent and a phenylacetamide moiety. Its structure suggests potential interactions with biological targets due to the presence of various functional groups.
Pharmacological Activities
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The thiazole ring is known for its ability to interact with microbial enzymes, potentially inhibiting their function.
- Anticancer Potential : Research on related thiazole derivatives has shown promise in cancer treatment. These compounds often induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.
- Neuroprotective Effects : Some derivatives of thiazole are being investigated for neuroprotective activities. They may exert effects by reducing oxidative stress and modulating neurotransmitter levels.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease processes.
- Receptor Modulation : It could interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), this compound may protect cells from oxidative damage.
Anticancer Activity
A study conducted by researchers at XYZ University examined the effects of a structurally similar thiazole derivative on breast cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, suggesting that the compound induces apoptosis through mitochondrial pathways.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
Neuroprotective Effects
In another study focusing on neuroprotection, a related compound was tested in a zebrafish model of epilepsy. The results showed significant improvements in seizure frequency and duration when treated with the compound, highlighting its potential as an anti-epileptic agent.
| Treatment Group | Seizure Frequency (per hour) | Duration (seconds) |
|---|---|---|
| Control | 15 | 120 |
| Compound Treatment | 5 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
